[4-(3,5-Dimethoxybenzoylamino)-3,5-dimethylpyrazol-1-yl]acetic acid, ethyl ester
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Overview
Description
ETHYL 2-[4-(3,5-DIMETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with dimethoxybenzamido and dimethyl groups, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(3,5-DIMETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The dimethoxybenzamido group is introduced via an amide coupling reaction, typically using reagents like EDCI or DCC in the presence of a base such as triethylamine . The final esterification step involves the reaction of the intermediate with ethyl acetate under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques like chromatography and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(3,5-DIMETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(3,5-DIMETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,4-DIMETHOXYBENZOATE: Shares the dimethoxybenzene moiety but lacks the pyrazole ring and additional substituents.
ACOTIAMIDE: Contains a benzamido group but differs in the overall structure and functional groups.
Uniqueness
ETHYL 2-[4-(3,5-DIMETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is unique due to its combination of a pyrazole ring with dimethoxybenzamido and dimethyl groups, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C18H23N3O5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(3,5-dimethoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C18H23N3O5/c1-6-26-16(22)10-21-12(3)17(11(2)20-21)19-18(23)13-7-14(24-4)9-15(8-13)25-5/h7-9H,6,10H2,1-5H3,(H,19,23) |
InChI Key |
TVXZWDPNKYNZGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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